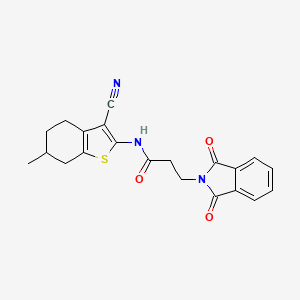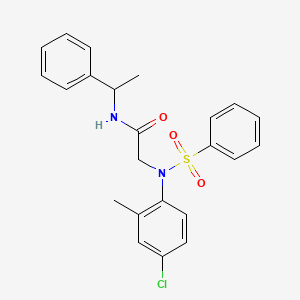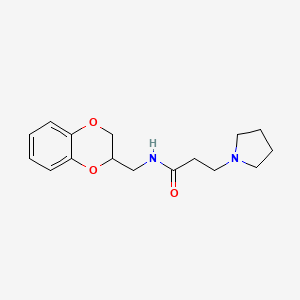![molecular formula C14H20N2O4S B5118264 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of potential applications in scientific research, including its use as a tool for studying ion channels and their role in various physiological processes. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and heat. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and heat. This channel is found in a range of tissues throughout the body, including the skin, nerves, and brain. By blocking this channel, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can reduce the sensation of pain and heat, making it a potential treatment for a range of conditions.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate glucose metabolism, and protect against neurodegeneration. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potency and specificity. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a highly potent blocker of the TRPV1 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potential for off-target effects. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to interact with other ion channels and receptors, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including its potential as a treatment for various diseases, its use as a tool for studying ion channels and their role in various physiological processes, and its potential for off-target effects. Other areas of research may include the development of new synthesis methods for N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, the optimization of its potency and specificity, and the identification of new targets for this compound. Overall, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. Other methods involve the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with propanoyl chloride, followed by reduction with sodium borohydride. The resulting compound is then purified using a range of techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYEKIMUXUTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)

![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)

![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)